molecular formula C10H16O B2871421 Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol CAS No. 2248403-10-1

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol

Cat. No. B2871421
CAS RN: 2248403-10-1
M. Wt: 152.237
InChI Key: PQJQDHQBWLOSOD-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,3’-cyclobutane]-1’-ol is a complex organic compound. It is a derivative of spiro compounds, which are a class of organic compounds that have two rings sharing one atom . The compound has a molecular weight of 152.24 .

It has a storage temperature of room temperature .

Scientific Research Applications

Thermal and Structural Properties

Thermal Rearrangements

Thermal rearrangement studies of spiro compounds related to Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol have shown that these compounds can undergo dimerization to form cyclobutanes under specific conditions. For instance, thermolysis of spiro[2.4]hepta-1,4,6-triene at 50 degrees Celsius yielded bicyclo[3.2.0]hepta-1,3,6-triene, which further dimerized in various fashions to form cyclobutanes. These findings demonstrate the reactivity and potential applications of spiro compounds in synthetic chemistry (Billups et al., 2002).

Synthesis and Transformations

Cycloalumination for Spiro Compounds Synthesis

The Dzhemilev reaction has been applied to synthesize spiro[3.3]heptane and spiro[3.4]octanes, showcasing the versatility of cycloalumination in creating complex spiro structures. This method involves the cycloalumination of methylenecyclobutane, leading to high yields and selectivity in the formation of these compounds (D’yakonov et al., 2007).

Spirocyclic Oxygen-containing Derivatives

An approach to fused and spirocyclic oxygen-containing cyclobutanone derivatives has been developed, highlighting the potential for creating three-dimensional conformationally restricted building blocks. This method, which involves ketene [2+2] cycloaddition with vinyl ethers, is beneficial for medicinal chemistry and organic synthesis, providing access to complex molecular architectures (Ryabukhin et al., 2014).

Medicinal Chemistry Applications

New Azaspiro[3.3]heptanes as Building Blocks

Research into previously unreported substituted, heterocyclic spiro[3.3]heptanes has opened new avenues for drug discovery. These spirocyclic systems offer alternatives to 1,3-heteroatom-substituted cyclohexanes, providing stable and complex structures suitable for medicinal chemistry applications (Burkhard et al., 2010).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQDHQBWLOSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC23CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol

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